8-{2-[4-(2,4-dichlorobenzyl)piperazin-1-yl]ethyl}-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one
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Overview
Description
8-(2-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}ethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazopurines This compound is characterized by its unique structure, which includes a piperazine ring substituted with a dichlorophenyl group and an imidazopurine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}ethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . These reactions are usually carried out under controlled temperatures and in the presence of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
8-(2-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}ethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
8-(2-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}ethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, viral infections, and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 8-(2-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}ethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. For instance, it could inhibit the activity of certain kinases or interact with DNA to affect gene expression. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole share the piperazine moiety and exhibit similar biological activities.
Imidazole derivatives: Compounds like imidazole-4,5-dicarboxylic acid and imidazole-2-carboxaldehyde have structural similarities and are used in various chemical and biological applications.
Uniqueness
What sets 8-(2-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}ethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione apart is its unique combination of the piperazine and imidazopurine structures, which may confer distinct biological activities and therapeutic potential. Its specific substitution pattern and functional groups also contribute to its unique chemical reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C22H25Cl2N7O2 |
---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
6-[2-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H25Cl2N7O2/c1-14-12-31-18-19(27(2)22(33)26-20(18)32)25-21(31)30(14)10-9-28-5-7-29(8-6-28)13-15-3-4-16(23)11-17(15)24/h3-4,11-12H,5-10,13H2,1-2H3,(H,26,32,33) |
InChI Key |
LTJWPHJGNRMBON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)CC5=C(C=C(C=C5)Cl)Cl)N(C(=O)NC3=O)C |
Origin of Product |
United States |
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